4'-Methylacetophenone

Vue d'ensemble

Description

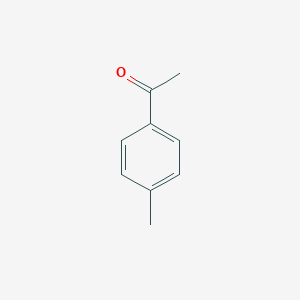

4′-Methylacetophenone (CAS 122-00-9) is a phenolic compound with the molecular formula C₉H₁₀O. It consists of an acetophenone backbone (a benzene ring linked to a ketone group) substituted with a methyl group at the para position. This compound is naturally found in the essential oil of Cistus ladanifer and exhibits phytotoxic properties, making it a candidate for bioherbicide development . Its commercial applications include use in perfumes, cosmetics, and disinfectants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La 4’-Méthylacétophénone peut être synthétisée par une réaction d'acylation de Friedel-Crafts. Cela implique la réaction du toluène avec le chlorure d'acétyle ou l'anhydride acétique en présence d'un catalyseur acide de Lewis tel que le chlorure d'aluminium (AlCl₃). La réaction est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse du catalyseur .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse de la 4’-Méthylacétophénone est souvent mise à l'échelle en utilisant des méthodes d'acylation de Friedel-Crafts similaires. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le processus implique un contrôle minutieux de la température et du temps de réaction pour éviter les réactions secondaires .

Analyse Des Réactions Chimiques

Types de réactions : La 4’-Méthylacétophénone subit diverses réactions chimiques, notamment :

Substitution : Elle peut subir des réactions de substitution nucléophile, où le groupe acétyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions communs :

Oxydation : KMnO₄ alcalin

Réduction : NaBH₄ ou LiAlH₄

Substitution : Divers nucléophiles dans des conditions appropriées

Principaux produits formés :

Oxydation : Acide téréphtalique

Réduction : Alcool 4’-méthylbenzylique

Substitution : Diverses acétophénones substituées selon le nucléophile utilisé

4. Applications de la recherche scientifique

La 4’-Méthylacétophénone a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action exact de la 4’-Méthylacétophénone n'est pas entièrement compris. On pense qu'elle exerce ses effets en interagissant avec les acides gras et les cycles pyrazole des membranes cellulaires, ce qui conduit à la perturbation des bicouches lipidiques. Cette perturbation peut entraîner une activité antimicrobienne et d'autres effets biologiques .

Applications De Recherche Scientifique

Intermediate in Drug Synthesis

4'-Methylacetophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the preparation of benzodiazepines, which are widely used for their anxiolytic and sedative properties. The compound undergoes nucleophilic substitution reactions to yield bioactive derivatives that can be developed into therapeutic agents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. A notable case study evaluated its cytotoxic effects on human cancer cell lines:

| Cell Line | GI (nM) |

|---|---|

| MCF-7 | 42.8 ± 8.2 |

| NCI-H460 | 94.0 ± 8.7 |

| SF-268 | 94.0 ± 7.0 |

The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as a lead molecule for developing new anticancer therapies.

Phytotoxic Activity

This compound has been investigated for its phytotoxic properties, particularly in the context of weed management. A study assessed its effects on seed germination and growth of various plant species:

- The compound significantly inhibited hypocotyl growth at concentrations above 1 mM.

- In soil assays, it demonstrated varying effects on radicle and hypocotyl growth depending on concentration.

These findings indicate that this compound could be utilized in developing natural herbicides or allelochemicals for weed control .

Cosmetic and Fragrance Applications

This compound is widely used as a flavoring agent and fragrance component in cosmetics and personal care products due to its pleasant aroma. It is incorporated into perfumes and disinfectants, enhancing their sensory appeal while serving functional purposes .

Mécanisme D'action

The exact mechanism of action of 4’-Methylacetophenone is not fully understood. it is believed to exert its effects by interacting with fatty acids and pyrazole rings in cell membranes, leading to the disruption of lipid bilayers. This disruption can result in antimicrobial activity and other biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The phytotoxicity and bioactivity of acetophenone derivatives depend on the position and number of methyl, hydroxyl, or other functional groups. Below is a comparison with two structurally related compounds: propiophenone and 2′,4′-dimethylacetophenone.

Phytotoxic Activity

Germination Inhibition

- 4′-Methylacetophenone: Inhibited Lactuca sativa (lettuce) germination rate (%GR) with IC₅₀ = 0.4 mM on paper substrates. In soil, 0.1 mM stimulated germination (hormesis) . Inhibited Allium cepa (onion) total germination (%GT) more strongly than %GR .

- 2′,4′-Dimethylacetophenone: Most potent inhibitor of both %GR and %GT in L. sativa and A. cepa. At 1 mM, caused ~80% inhibition in lettuce .

- Propiophenone: Strongly delayed germination in lettuce (IC₅₀ = 0.1 mM for hypocotyl growth) but showed lower inhibition in onion .

Seedling Growth Effects

- Hypocotyl and Radicle Length: 4′-Methylacetophenone: Reduced hypocotyl length in lettuce by >52% on paper (IC₅₀ < 0.1 mM) but stimulated growth in soil at 0.1 mM . 2′,4′-Dimethylacetophenone: Inhibited radicle growth by >42% in soil and hypocotyls by >60% on paper . Mixture of All Three Compounds: Synergistic effects observed on paper, with >90% inhibition of lettuce hypocotyls at 1 mM .

Substrate-Dependent Activity

- Paper vs. Soil: On paper, all compounds inhibited growth more strongly. In soil, 4′-methylacetophenone and mixtures sometimes stimulated seedling growth due to adsorption or degradation .

Hormetic Effects and Concentration Dependence

- 4′-Methylacetophenone uniquely exhibited hormesis: 0.1 mM in soil increased lettuce germination rate by 15%, while 1 mM inhibited it by 70% .

- Propiophenone showed hormesis in A. cepa at low concentrations .

Structure-Activity Relationships

- Methyl Group Position: Adding a second methyl group (2′,4′-dimethylacetophenone) increased phytotoxicity by enhancing lipophilicity and target binding . In acaricidal studies, 3′-methylacetophenone was more effective than 2′- or 4′-methyl derivatives .

- Functional Groups: Hydroxyl groups (e.g., 4′-hydroxy-2′-methylacetophenone) reduced phytotoxicity but introduced ciliate toxicity .

Key Research Findings

Efficacy in Weed Control

- 2′,4′-Dimethylacetophenone is the strongest candidate for bioherbicides due to its dual methyl groups and high IC₅₀ values .

Industrial and Pharmacological Relevance

- 4′-Methylacetophenone is used in fragrances and disinfectants .

- Propiophenone derivatives have been explored as antitrypanosomal agents .

Activité Biologique

4'-Methylacetophenone (CAS Number 122-00-9) is an aromatic ketone with various biological activities that have been studied in recent years. This article presents a comprehensive review of its biological effects, including genotoxicity, toxicity, and its impact on plant growth.

This compound is characterized by the molecular formula and has a molecular weight of 134.18 g/mol. It is commonly used as a fragrance compound and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Genotoxicity Studies

Ames Test Results : The mutagenic potential of this compound was evaluated using the Ames test, which assesses the mutagenicity of compounds using strains of Salmonella typhimurium. The results indicated that it was not mutagenic at concentrations up to 5000 μg/plate, both with and without metabolic activation .

Micronucleus Test : Further investigation into its clastogenic activity was conducted through an in vitro micronucleus test. Human peripheral blood lymphocytes were treated with this compound at concentrations up to 1400 μg/mL. The study concluded that there was no significant induction of micronuclei, suggesting that the compound does not exhibit clastogenic properties .

Ecotoxicological Effects

Recent studies have highlighted the impact of this compound on plant growth. It significantly inhibited germination rates and root growth in assays conducted both on paper and in soil.

Table: Inhibition Effects on Plant Growth

| Concentration (mM) | Germination Rate Inhibition (%) | Radicle Growth Inhibition (%) | Hypocotyl Growth Inhibition (%) |

|---|---|---|---|

| 0.1 | Stimulation (20%) | Not significant | Decreased by 25% |

| 0.5 | Over 90% | Strong inhibition | Strong inhibition |

| 1.0 | Over 45% | Significant inhibition | Strong inhibition |

The effective concentration required to induce half-maximal inhibition of germination rate (%GR) was determined to be . This indicates that even at low concentrations, the compound can significantly affect seedling development .

Case Studies

- Plant Growth Inhibition : A study examining the effects of various acetophenones, including this compound, found that it inhibited both radicle and hypocotyl growth significantly at concentrations above 0.5 mM when tested on paper substrates. Conversely, in soil assays, lower concentrations resulted in stimulation of hypocotyl growth .

- Toxicological Risk Assessment : A comprehensive risk assessment based on existing toxicological data concluded that the systemic exposure to this compound is below the threshold for concern regarding developmental and reproductive toxicity .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 4'-Methylacetophenone?

- Synthesis : A common route involves the oxidation of 4'-methylphenylethanol using iron nanoparticles under mild conditions (45°C in THF) . Industrial-scale synthesis often employs Friedel-Crafts acylation of toluene with acetyl chloride in the presence of Lewis acids like AlCl₃ .

- Purification : Distillation under reduced pressure or recrystallization from ethanol/water mixtures is recommended. Purity verification via GC (≥99%) ensures minimal byproducts .

Q. How can the molecular structure of this compound be characterized experimentally?

- Structural Analysis : Use SDF/MOL files ( ) for computational modeling. Experimental techniques include:

- NMR : NMR (δ 2.6 ppm for acetyl CH₃, δ 7.2–7.8 ppm for aromatic protons) and NMR (δ 26.8 ppm for methyl, δ 207.5 ppm for carbonyl) .

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (aromatic C=C) .

Q. What are the key reactivity patterns of this compound in organic synthesis?

- Nucleophilic Additions : Reacts with TMSCN (trimethylsilyl cyanide) in cyanosilylation reactions catalyzed by Ti-based perovskites, yielding α-cyanohydrins .

- Oxidation/Reduction : Reduced enantioselectively by engineered alcohol dehydrogenases (e.g., TeSADH mutants) to produce chiral alcohols .

Advanced Research Questions

Q. How does this compound interact with engineered enzymes in asymmetric catalysis?

- Enzyme-Substrate Studies : Triple mutants of TeSADH (e.g., I86A/C295A) exhibit expanded substrate pockets, enabling efficient reduction of this compound. Kinetic parameters (e.g., ) are measured using spectrophotometric assays at varying substrate concentrations .

- Thermal Stability : Thermodynamic activation constants () for mutants are calculated at 30–60°C to optimize reaction conditions .

Q. What methodologies assess the phytotoxic effects of this compound?

- Phytotoxicity Assays : Seedling growth inhibition tests on Lactuca sativa (lettuce) quantify radicle/hypocotyl elongation at controlled concentrations (e.g., 0.1–1.0 mM). Data analysis uses ANOVA to compare effects with propiophenone and dimethyl derivatives .

Q. How is this compound utilized in heterogeneous catalysis?

- Catalytic Cyanosilylation : Nanosized Ti-based perovskites (e.g., LaTiO₃) catalyze cyanosilylation in biphasic media. Reaction efficiency is monitored via GC-MS, with turnover frequencies (TOF) calculated under optimized temperature/pH .

Q. What advanced techniques quantify trace this compound in complex matrices?

- HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm achieve detection limits of ~0.05 ppm. Calibration curves (0.1–10 ppm) validate linearity () .

- GC-MS : Electron impact ionization (70 eV) identifies fragmentation patterns (e.g., m/z 134 [M⁺], m/z 119 [M⁺−CH₃]) .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep in amber glass at 4°C under inert gas (N₂/Ar) to prevent oxidation. Long-term storage requires periodic purity checks via GC .

- Hazard Mitigation : Use fume hoods, nitrile gloves, and explosion-proof equipment during synthesis. SDS guidelines (e.g., TCI America) outline spill management and waste disposal .

Q. Notes

- Data Contradictions : While this compound shows low bioreporter induction in fluorescence assays ( ), it exhibits phytotoxicity comparable to propiophenone ( ). Context-dependent applications must be considered.

- Methodological Gaps : Limited data exist on its metabolic pathways in microbial systems. Future studies could employ -labeled analogs for tracer experiments.

Propriétés

IUPAC Name |

1-(4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKZMNRKLCTJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044374 | |

| Record name | p-Methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, light yellow liquid; mp = 22-24 deg C; [Sigma-Aldrich MSDS], Solid, low melting colourless or opaque crystalline mass (tends to supercool) with a strong fruity-floral, warm, sweet odour | |

| Record name | 4'-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

222.00 to 226.00 °C. @ 756.00 mm Hg | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.372 mg/mL at 15 °C, insoluble in water; soluble in organic solvents, oils, very soluble (in ethanol) | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.999-1.010 | |

| Record name | 4-Methylacetophenone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.22 [mmHg] | |

| Record name | 4'-Methylacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-00-9 | |

| Record name | p-Methylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Methyl acetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Methylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-methylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-METHYL ACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AX66V0KX3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

28 °C | |

| Record name | 4'-Methylacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032608 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.